

## 2-Methyl-4-octanol chemical formula and structure

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Compound of Interest

Compound Name: 2-Methyl-4-octanol

Cat. No.: B1594176

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An In-depth Technical Guide to 2-Methyl-4-octanol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-Methyl-4-octanol**, tailored for researchers, scientists, and professionals in drug development.

### **Chemical Formula and Structure**

**2-Methyl-4-octanol** is a secondary alcohol with the chemical formula  $C_9H_{20}O.[1][2][3][4]$  Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the fourth position and a methyl group (-CH<sub>3</sub>) at the second position.

- IUPAC Name: 2-methyloctan-4-ol[2]
- CAS Registry Number: 40575-41-5[1][2][3][4]
- Molecular Formula: C<sub>9</sub>H<sub>20</sub>O[1][2][3][4][5]
- Canonical SMILES: CCCC(CC(C)C)O[1][2]
- InChl: InChl=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3[1][2][3]
- Synonyms: 4-Octanol, 2-methyl-; 2-Methyl-octan-4-ol

## **Physicochemical Properties**



The following table summarizes the key quantitative data for **2-Methyl-4-octanol**.

Property	Value	Source(s)
Molecular Weight	144.25 g/mol	[1][2][3][4]
Density	0.822 - 0.834 g/cm <sup>3</sup>	[4][5]
Boiling Point	189.1 - 204 °C	[4][5]
Melting Point	-50 °C (approx.)	[5]
Flash Point	76.3 °C	[4]
Refractive Index	1.428	[4]
Topological Polar Surface Area	20.2 Ų	[1][2]
Solubility	Soluble in alcohol, ether, and other organic solvents; insoluble in water.	[5]

# Experimental Protocols Synthesis of (S)-(+)-2-Methyl-4-octanol

This protocol describes an enantioselective synthesis starting from D-mannitol, as reported in the literature.[6][7]

Objective: To synthesize (S)-(+)-2-Methyl-4-octanol with high enantiomeric excess.

#### Materials:

- D-mannitol
- (R)-glyceraldehyde acetonide (prepared from D-mannitol)
- (Triphenylphosphonium)propanide
- Palladium on carbon (Pd/C)
- Dowex® W50 acidic resin



- Solvents (e.g., diethyl ether, ethanol, etc.)
- Standard laboratory glassware and equipment for organic synthesis

#### Procedure:

- Preparation of (R)-glyceraldehyde acetonide: This key intermediate is prepared from D-mannitol through known methods involving oxidative cleavage.
- Wittig Reaction: Freshly distilled (R)-glyceraldehyde acetonide is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the corresponding alkene. This reaction preferentially forms the (Z)-isomer.[7]
- Hydrogenation: The resulting alkene is hydrogenated over a Pd/C catalyst to saturate the double bond, yielding the saturated acetonide.[7]
- Hydrolysis: The acetonide protecting group is removed by hydrolysis using an acidic Dowex® resin, which yields the corresponding diol.[7]
- Conversion to the final product: The diol is then converted to (S)-(+)-**2-Methyl-4-octanol** through a series of steps that may involve tosylation and reduction. The final product is purified by column chromatography.
- Chiral Analysis: The enantiomeric excess of the final product can be determined by gas chromatography (GC) analysis of its acetyl derivative on a chiral stationary phase column.[6]

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the qualitative and quantitative analysis of **2-Methyl-4-octanol** in a sample matrix.

Objective: To identify and quantify **2-Methyl-4-octanol** in a sample.

#### Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)



Capillary column suitable for volatile compound analysis (e.g., HP-5MS)[8]

#### Materials:

- Sample containing 2-Methyl-4-octanol
- High-purity helium (carrier gas)
- Internal standard (e.g., 3-octanol) for quantification[8]
- Solvents for sample dilution (e.g., dichloromethane)

#### Procedure:

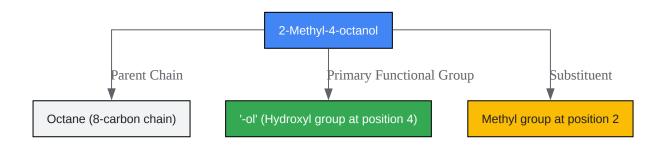
- · Sample Preparation:
  - Accurately weigh or measure the sample.
  - If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
  - Add a known amount of internal standard to the sample.
  - Dilute the sample to an appropriate concentration for GC-MS analysis.
- GC-MS Instrument Parameters (Typical):
  - Inlet Temperature: 220 °C[8]
  - Injection Volume: 1 μL[8]
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]
  - Oven Temperature Program:
    - Initial temperature: 40 °C, hold for 3 minutes.
    - Ramp 1: Increase to 160 °C at 3 °C/min.



- Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.[8]
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis:
  - Identification: Identify the peak corresponding to 2-Methyl-4-octanol by comparing its retention time and mass spectrum with that of a pure standard or with a reference library (e.g., NIST).
  - Quantification: Calculate the concentration of 2-Methyl-4-octanol by comparing the peak area of the analyte to that of the internal standard.

### **Visualizations**

The following diagram illustrates the logical breakdown of the IUPAC name "2-Methyl-4-octanol" into its structural components.



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Caption: Nomenclature breakdown of 2-Methyl-4-octanol.



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